![molecular formula C13H17FO B13243979 1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol](/img/structure/B13243979.png)
1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol
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Overview
Description
1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a fluorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzene and 4-methylcyclohexanone.
Grignard Reaction: A Grignard reagent is prepared by reacting 3-fluorobenzene with magnesium in anhydrous ether. This Grignard reagent is then reacted with 4-methylcyclohexanone to form the desired product.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or ethanol.
Substitution: Sodium methoxide or potassium tert-butoxide in methanol or tert-butanol.
Major Products Formed:
Oxidation: Formation of 1-(3-Fluorophenyl)-4-methylcyclohexanone.
Reduction: Formation of 1-(3-Fluorophenyl)-4-methylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively.
Comparison with Similar Compounds
1-(3-Fluorophenyl)piperazine: A compound with a similar fluorophenyl group but different core structure.
3-Fluorophenyl-2-pyrrolidinone: Another fluorophenyl-containing compound with distinct chemical properties.
Uniqueness: 1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol is unique due to its specific combination of a cyclohexane ring, fluorophenyl group, and hydroxyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
1-(3-Fluorophenyl)-4-methylcyclohexan-1-ol is an organic compound notable for its unique structural features, including a cyclohexane ring, a hydroxyl group, and a fluorinated phenyl substituent. This combination enhances its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Molecular Characteristics
- Molecular Formula: C13H17F1O
- Molecular Weight: Approximately 208.27 g/mol
The presence of the fluorine atom in the phenyl ring is significant as it can enhance binding affinities to biological targets, which may lead to improved pharmacological properties.
Potential Therapeutic Applications
This compound has shown promise in various biological assays, particularly concerning antimicrobial and anticancer activities:
- Antimicrobial Activity: Preliminary studies suggest that compounds with fluorinated phenyl groups often exhibit enhanced antimicrobial properties. The specific interactions of this compound with microbial enzymes are under investigation, with indications that it may inhibit key metabolic pathways in pathogens.
- Anticancer Properties: Research indicates that this compound may interact with cancer cell receptors, potentially inhibiting tumor growth. The exact mechanisms are still being elucidated but may involve modulation of signaling pathways critical for cell proliferation and survival.
The biological activity of this compound is hypothesized to involve:
- Binding Affinity: Enhanced interactions with enzymes or receptors due to the presence of the fluorine atom, which may facilitate stronger binding compared to non-fluorinated analogs.
- Metabolic Stability: The structural characteristics imparted by the cyclohexane ring and hydroxyl group contribute to its stability in biological systems, potentially leading to prolonged effects .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-(3-Fluorophenyl)piperazine | C13H17FN | Contains a piperazine ring instead of cyclohexane |
3-Fluorophenyl-2-pyrrolidinone | C11H12FNO | Contains a pyrrolidinone structure |
1-(4-Bromophenyl)-4-methylcyclohexan-1-ol | C13H17BrO | Contains bromine instead of fluorine |
1-(4-Chlorophenyl)-4-methylcyclohexan-1-ol | C13H17ClO | Contains chlorine; may exhibit different reactivity |
1-(2-Fluorophenyl)-3-methylcyclohexan-1-ol | C13H17FO | Different position of the fluorine atom |
This table highlights how variations in halogen substitution can influence the biological activity and pharmacological profiles of these compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds to understand their biological activities better. For instance:
- A study investigating various menthol derivatives found that certain modifications led to significant antifungal activity against multiple pathogens. The structure–activity relationship (SAR) analysis indicated that similar modifications might enhance the efficacy of this compound against specific targets .
In Vitro Studies
In vitro assays have been conducted to assess the compound's effects on various cancer cell lines. Preliminary results indicate promising cytotoxic effects at certain concentrations, warranting further investigation into its potential as an anticancer agent.
Properties
Molecular Formula |
C13H17FO |
---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C13H17FO/c1-10-5-7-13(15,8-6-10)11-3-2-4-12(14)9-11/h2-4,9-10,15H,5-8H2,1H3 |
InChI Key |
QWNQKNGWVGBAEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C2=CC(=CC=C2)F)O |
Origin of Product |
United States |
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